molecular formula CH2ISi B14712364 Silane, (iodomethyl)- CAS No. 7570-22-1

Silane, (iodomethyl)-

Cat. No.: B14712364
CAS No.: 7570-22-1
M. Wt: 169.016 g/mol
InChI Key: DJTDWCCSKLQCFH-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Iodoalkylsilanes: Focusing on the (Iodomethyl)silane Subclass

Iodoalkylsilanes can be broadly categorized based on the position of the iodine atom relative to the silicon atom (α, β, γ, etc.) and the nature of the substituents on the silicon atom (e.g., methyl, phenyl, etc.). The (Iodomethyl)silane subclass specifically refers to compounds where the iodine atom is attached to the carbon atom directly bonded to the silicon atom (the α-position).

The nomenclature for these compounds follows the IUPAC system. For instance, the compound with the formula (CH₃)₃SiCH₂I is systematically named (Iodomethyl)trimethylsilane (B1585575). sigmaaldrich.comnih.gov Other synonyms for this compound include Trimethyl(iodomethyl)silane and (Trimethylsilyl)methyl iodide.

Below is a table detailing the key identifiers and properties of (Iodomethyl)trimethylsilane:

PropertyValue
Molecular Formula C₄H₁₁ISi
Molar Mass 214.12 g/mol nih.gov
CAS Number 4206-67-1 sigmaaldrich.com
Density 1.443 g/mL at 25 °C sigmaaldrich.com
Boiling Point 139-141 °C sigmaaldrich.com
Refractive Index (n20/D) 1.491

Historical Development of (Iodomethyl)silane Reactivity in Synthetic Organic Chemistry

The exploration of organosilane reactivity dates back several decades, with early studies laying the groundwork for understanding the behavior of the silicon-carbon bond. The development of methods to synthesize iodoalkylsilanes, such as the reaction of (chloromethyl)trimethylsilane with sodium iodide, was a crucial step. Another preparative method involves the reaction of methyl iodide with trimethylchlorosilane, often using anhydrous zinc chloride as a catalyst.

A significant advancement in the application of (iodomethyl)silanes came with the discovery of their utility in cross-coupling reactions. For example, the rhodium-catalyzed cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane provides an efficient route to functionalized benzylsilanes. organic-chemistry.org This reaction highlights a unique catalytic cycle that begins with transmetalation, a departure from the more common oxidative addition mechanism seen with palladium or nickel catalysts. organic-chemistry.org The versatility of (iodomethyl)silanes is further demonstrated by their use in the synthesis of various organic compounds, where they serve as precursors to silyl-lithiated species or participate in radical reactions.

Fundamental Significance of the Silicon-Carbon-Halogen Linkage in Chemical Transformations

The reactivity of (iodomethyl)silanes is fundamentally governed by the nature of the silicon-carbon-iodine (Si-C-I) linkage. The carbon-silicon (C-Si) bond is weaker and more polarized than a carbon-carbon (C-C) bond, with silicon being more electropositive than carbon. nih.gov This inherent polarity influences the reactivity of the adjacent carbon-iodine (C-I) bond.

The C-I bond in (iodomethyl)silanes is susceptible to both nucleophilic attack and radical cleavage. The presence of the silicon atom can stabilize an adjacent carbocation or radical, facilitating a variety of chemical transformations. For instance, the reaction of (iodomethyl)trimethylsilane with magnesium leads to the formation of the corresponding Grignard reagent, (trimethylsilyl)methylmagnesium iodide, a valuable nucleophile in organic synthesis.

Furthermore, the Si-C bond itself can be cleaved under certain conditions. For example, the Tamao-Fleming oxidation allows for the conversion of a silicon-carbon bond to a carbon-oxygen bond, a transformation of significant synthetic utility. nih.gov The ability to selectively cleave either the C-I or the Si-C bond provides a powerful tool for synthetic chemists to construct complex molecular architectures.

Properties

CAS No.

7570-22-1

Molecular Formula

CH2ISi

Molecular Weight

169.016 g/mol

InChI

InChI=1S/CH2ISi/c2-1-3/h1H2

InChI Key

DJTDWCCSKLQCFH-UHFFFAOYSA-N

Canonical SMILES

C([Si])I

Origin of Product

United States

Synthetic Methodologies for Iodomethyl Silanes

Preparation of (Iodomethyl)trimethylsilane (B1585575)

(Iodomethyl)trimethylsilane is a key building block and its synthesis has been approached through several effective routes.

Halogen Exchange Reactions (e.g., Finkelstein Reaction)

The Finkelstein reaction, a classic SN2 reaction, provides a straightforward method for the synthesis of (iodomethyl)trimethylsilane from its chloro- or bromo-analogs. iitk.ac.inwikipedia.org This reaction typically involves treating the corresponding (chloromethyl)- or (bromomethyl)trimethylsilane (B98641) with an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone. iitk.ac.inwikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.org

A good yield of (iodomethyl)trimethylsilane can also be achieved by reacting (trimethylsilyl)methyl trifluoromethanesulfonate (B1224126) with sodium iodide. thieme-connect.de This highlights the utility of good leaving groups other than halogens in facilitating the nucleophilic substitution.

The general principle of the Finkelstein reaction is the exchange of one halogen for another, and its efficiency is influenced by factors such as the nucleophilicity of the halide anion, the nature of the leaving group, and the solvent. organic-chemistry.org For instance, while the reaction works well for primary halides, it is less effective for secondary halides and generally unreactive for vinyl and aryl halides. wikipedia.org

PrecursorReagentSolventProduct
(Chloromethyl)trimethylsilaneSodium IodideAcetone(Iodomethyl)trimethylsilane
(Bromomethyl)trimethylsilaneSodium IodideAcetone(Iodomethyl)trimethylsilane
(Trimethylsilyl)methyl trifluoromethanesulfonateSodium IodideNot Specified(Iodomethyl)trimethylsilane

Organometallic Reagent Approaches in Silane (B1218182) Functionalization

Organometallic reagents offer a versatile alternative for the synthesis of (iodomethyl)silanes. These methods often involve the reaction of a metal with an organic halide. libretexts.org For instance, (trimethylsilyl)methylmagnesium chloride can be prepared by reacting (chloromethyl)trimethylsilane with magnesium turnings in anhydrous ether. orgsyn.org This Grignard reagent can then be used in subsequent reactions.

Another approach involves the cleavage of ethers. Iodotrimethylsilane (B154268), which can be generated in situ from chlorotrimethylsilane (B32843) and sodium iodide, readily cleaves ethers to produce silyl (B83357) ethers and alkyl iodides. researchgate.net While not a direct synthesis of (iodomethyl)silane, this reactivity highlights the utility of related organosilicon compounds in generating iodinated species.

Synthesis of Substituted (Iodomethyl)silanes

The synthesis of (iodomethyl)silanes with various substituents on the silicon atom allows for the fine-tuning of their properties and reactivity.

Routes to Aryl- and Alkyl-Substituted (Iodomethyl)silanes

The synthesis of aryl-substituted silanes can be accomplished through several methods, including the Wurtz-Fittig reaction, which involves the coupling of an aryl halide, a chlorosilane, and a metal like sodium or magnesium. scholaris.ca A more common approach is the use of Grignard reagents, where an arylmagnesium halide reacts with a chlorosilane. scholaris.canih.gov For example, diaryldiethoxysilanes can be synthesized by reacting an arylbromide with tert-butyllithium (B1211817) followed by dichlorodiethoxysilane. organic-chemistry.org These can then be reduced to the corresponding diarylsilanes. organic-chemistry.org

The synthesis of functionalized benzylsilanes has been achieved through a rhodium-catalyzed cross-coupling reaction between arylzinc iodides and (iodomethyl)trimethylsilane. organic-chemistry.org This method is tolerant of various functional groups and proceeds under mild conditions. organic-chemistry.org

Alkyl-substituted silanes can be prepared by the reaction of unactivated alkyl chlorides or triflates with silyllithium reagents. researchgate.net This nucleophilic substitution occurs without the need for a transition metal catalyst and proceeds with inversion of configuration for enantioenriched secondary alkyl chlorides. researchgate.net

ReactantsCatalyst/ReagentsProduct Type
Arylzinc Iodide, (Iodomethyl)trimethylsilaneRhodium complexFunctionalized Benzylsilanes
Aryl Halide, Chlorosilane, Metal (e.g., Na, Mg)None (Wurtz-Fittig)Arylsilanes
Arylmagnesium Halide, ChlorosilaneNone (Grignard)Arylsilanes
Alkyl Chloride/Triflate, Silyllithium ReagentNoneAlkylsilanes

Stereoselective Synthesis of Chiral (Iodomethyl)silanes

The development of methods for the stereoselective synthesis of chiral silanes is an area of growing interest. One notable approach involves the nickel-catalyzed enantioselective cross-coupling of racemic α-silylated alkyl iodides with alkylzinc reagents. nih.gov This method, utilizing a NiCl₂/(S,S)-Bn-Pybox catalyst system, produces α-chiral silanes with high enantiocontrol. nih.gov The reaction is believed to proceed through a radical intermediate, with the silyl group playing a stabilizing role. nih.gov

Another strategy for accessing silicon-stereogenic silanes is through the stereospecific platinum-catalyzed Si-H borylation of chiral hydrosilanes. researchgate.netchemrxiv.org This reaction proceeds with high enantiospecificity and retention of configuration. researchgate.netchemrxiv.org The resulting chiral silylboranes can then be converted to other chiral organosilanes. researchgate.netchemrxiv.orgchemrxiv.org While not directly producing (iodomethyl)silanes, these methods establish a foundation for creating chiral silicon centers which could potentially be functionalized to include an iodomethyl group.

Nucleophilic Substitution Pathways at the Alpha-Carbon

The carbon-iodine bond in (iodomethyl)silane is susceptible to nucleophilic attack, leading to the displacement of the iodide leaving group. The presence of the adjacent silicon atom significantly influences the reactivity and mechanistic pathways of these substitution reactions.

SN2 Reaction Kinetics and Stereochemical Inversion

Nucleophilic substitution at the alpha-carbon of alkyl halides can proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous breaking of the carbon-leaving group bond and formation of the new carbon-nucleophile bond. masterorganicchemistry.comwebassign.net This backside attack dictates the stereochemical outcome of the reaction, resulting in an inversion of configuration at the stereocenter. masterorganicchemistry.comwebassign.net

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. masterorganicchemistry.comwebassign.net Steric hindrance around the reaction center plays a crucial role in determining the reaction rate. Less sterically hindered substrates, such as methyl and primary alkyl halides, react faster than more hindered secondary and tertiary halides. masterorganicchemistry.comyoutube.com While specific kinetic data for the SN2 reaction of (iodomethyl)silane with various nucleophiles is not extensively documented in readily available literature, its primary nature suggests it would be a suitable substrate for such reactions. The reaction of (iodomethyl)trimethylsilane with nucleophiles like arylzinc reagents has been utilized in the synthesis of functionalized benzylsilanes, proceeding through what is proposed to be a nucleophilic displacement mechanism.

A generalized representation of the SN2 reaction of a chiral (iodomethyl)silane is depicted below, illustrating the inversion of stereochemistry:

Figure 1: Generalized SN2 Reaction of a Chiral (Iodomethyl)silane

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In this representation, Nu⁻ is the nucleophile, and R¹, R², and R₃ are substituents. The transition state shows the partial formation of the Nu-C bond and partial breaking of the C-I bond, with the three non-reacting substituents in a planar arrangement.

Generation and Reactivity of Silane-Stabilized Carbanions

Alpha-silyl carbanions are valuable intermediates in organic synthesis. These carbanions can be generated through various methods, including the deprotonation of an α-C-H bond or via a metal-halogen exchange from an α-haloalkylsilane. The resulting carbanion is stabilized by the adjacent silicon atom through σ-p hyperconjugation.

One of the most well-known applications of α-silyl carbanions is the Peterson Olefination, which provides a powerful method for the synthesis of alkenes. nrochemistry.com In this reaction, an α-silyl carbanion adds to a ketone or aldehyde to form a β-hydroxysilane intermediate. This intermediate can then undergo elimination under either acidic or basic conditions to yield the corresponding alkene. The stereochemical outcome of the elimination is dependent on the conditions used, with acidic conditions typically leading to anti-elimination and basic conditions favoring syn-elimination. nrochemistry.com

The generation of an α-silyl carbanion from (iodomethyl)silane can be achieved through a metal-halogen exchange reaction, for example, using an organolithium reagent. The resulting silyl-stabilized carbanion can then react with various electrophiles.

Table 1: Generation and Reaction of a Silane-Stabilized Carbanion

StepReactantsReagentsIntermediate/ProductDescription
1(Iodomethyl)trimethylsilanen-BuLi(Trimethylsilyl)methyllithiumGeneration of the α-silyl carbanion via metal-halogen exchange.
2(Trimethylsilyl)methyllithium, Ketone/Aldehyde-β-HydroxysilaneNucleophilic addition of the carbanion to a carbonyl compound.
3β-HydroxysilaneAcid (e.g., H₂SO₄) or Base (e.g., KH)AlkeneElimination to form the alkene product.

Radical Processes Initiated by (Iodomethyl)silanes

The carbon-iodine bond in (iodomethyl)silanes is relatively weak and can undergo homolytic cleavage to generate radical intermediates. These radical species can participate in a variety of synthetic transformations, including novel catalytic cycles.

Characterization of Radical Intermediates in Solution

The direct observation and characterization of radical intermediates in solution are often challenging due to their transient nature. Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals. While specific ESR/EPR spectroscopic data for the silylmethyl radical generated directly from (iodomethyl)silane is not readily found in the literature, the trimethylsilylmethyl radical has been studied. The hyperfine coupling constants and g-factors obtained from such studies provide valuable information about the structure and electronic distribution of the radical.

Hybrid Palladium-Radical Catalysis

Recent advancements in catalysis have led to the development of hybrid catalytic systems that merge traditional transition metal catalysis with radical chemistry. (Iodomethyl)silanes have emerged as key players in such processes, particularly in palladium-catalyzed reactions.

A significant example of hybrid palladium-radical catalysis involving (iodomethyl)silanes is the silyl methyl Heck reaction. nih.govresearchgate.netacs.org This reaction allows for the endo-selective cyclization of (iodomethyl)silyl ethers of phenols and aliphatic alkenols. nih.govresearchgate.netacs.orgnih.govnyu.edu Mechanistic studies have revealed that this transformation does not follow a classical Heck pathway but instead operates through a hybrid palladium-radical process. nih.govresearchgate.netacs.org

The proposed catalytic cycle begins with the oxidative addition of the (iodomethyl)silyl ether to a Pd(0) catalyst. This is followed by a homolytic cleavage of the resulting Pd(II)-carbon bond to generate a silylmethyl radical and a Pd(I) species. The radical then undergoes an intramolecular cyclization onto the tethered alkene. The resulting cyclic radical is subsequently trapped by the Pd(I) species, and subsequent steps lead to the final product and regeneration of the Pd(0) catalyst.

Table 2: Mechanistic Steps in the Silyl Methyl Heck Reaction

StepDescriptionIntermediate Species
1Oxidative AdditionPd(II) complex
2HomolysisSilylmethyl radical and Pd(I) species
3Radical CyclizationCyclic alkyl radical
4Radical RecombinationCyclic alkyl-Pd(II) complex
5Product Formation & Catalyst RegenerationCyclized product and Pd(0)

The endo-selectivity observed in these reactions is a key feature and is attributed to the influence of the silicon atom in the radical cyclization step. nih.govresearchgate.netacs.org This contrasts with many other radical cyclizations which typically favor exo-cyclization.

Table 3: Selected Examples of Silyl Methyl Heck Cyclization

SubstrateProductYield (%)Endo/Exo RatioReference
(Iodomethyl)silyl ether of 2-allylphenol7-membered siloxycycle85>20:1 nih.gov
(Iodomethyl)silyl ether of (Z)-3-hexen-1-ol7-membered siloxycycle78>20:1 researchgate.net

This hybrid palladium-radical approach has expanded the synthetic utility of the Heck reaction, enabling the formation of medium-sized rings that are often challenging to synthesize via traditional methods.

Mechanistic Studies of Iodomethyl Silane Reactivity

Mechanistic Insights from Reaction Dynamics

The silicon atom in (iodomethyl)silane and related organosilicon compounds plays a pivotal role in directing the regiochemical and stereochemical outcomes of various organic reactions. Its influence stems from a combination of electronic and steric effects, as well as its ability to act as a robust yet removable control group. The silicon–carbon bond is relatively stable to many synthetic reagents, but it can be cleaved selectively under specific conditions, such as protodesilylation or oxidation, after it has served its stereodirecting purpose. acs.org

One of the most significant electronic contributions is the β-silicon effect, where a silicon atom located at the β-position relative to a developing positive charge provides substantial stabilization. This effect is crucial in reactions involving carbocationic intermediates. For (iodomethyl)silane derivatives, this stabilization influences the regioselectivity of elimination reactions and rearrangements.

In nucleophilic substitution reactions, the stereochemical outcome at the silicon center is highly sensitive to the nature of the attacking nucleophile and the leaving group. researchgate.net While many displacement reactions at silicon proceed with either retention or inversion of configuration, the ability of silicon to form pentacoordinate intermediates is a key factor. researchgate.net The geometry of these intermediates, often explained by an apical entry of the nucleophile and apical departure of the leaving group, dictates the stereochemical course of the reaction. researchgate.net

Furthermore, silyl (B83357) groups are frequently employed to control the geometry of double bonds formed during elimination reactions. acs.org By acting as the electrofugal group in β-elimination processes, the silicon moiety determines the position of the resulting double bond with high precision. acs.org In cycloaddition reactions, the presence of a silyl group on one of the reactants can direct the regiocontrol of the addition, even if it does not directly control the stereochemistry. acs.org For instance, in a cycloaddition between an azaallyl anion and a vinylsilane, the silyl group governs the regiochemical outcome of the resulting pyrrolidine (B122466) ring. acs.org

The table below summarizes key aspects of silicon's role in controlling reaction selectivity, based on established principles in organosilicon chemistry.

FeatureRole in Reaction ControlMechanistic Principle
β-Silicon Effect Stabilizes carbocations at the β-position.Hyperconjugation between the C-Si σ orbital and the empty p-orbital of the carbocation.
Electro-fugal Group Controls the position and geometry of newly formed double bonds in elimination reactions.The C-Si bond is selectively cleaved in the final step of the reaction. acs.org
Steric Bulk Directs the stereochemistry of approaching reagents.The size of the silyl group (e.g., trimethylsilyl (B98337) vs. triisopropylsilyl) can block specific faces of the molecule.
Pentacoordinate Intermediate Formation Influences the stereochemical outcome (retention/inversion) of nucleophilic substitution at silicon.The ability of silicon to expand its coordination sphere allows for specific transition state geometries. researchgate.net
Regiocontrol in Cycloadditions Determines the orientation of reactants in cycloaddition reactions.Electronic and steric properties of the silyl substituent guide the approach of the reaction partner. acs.org

To elucidate the mechanisms of reactions involving (iodomethyl)silane, particularly those that may proceed through radical intermediates, radical clock studies and trapping experiments are invaluable tools. wikipedia.orgcsbsju.edu These methods allow for the detection of transient radical species and the measurement of their reaction rates, providing insight into reaction pathways that are otherwise difficult to observe directly. wikipedia.org

A radical clock is a compound that undergoes a unimolecular rearrangement at a known rate. wikipedia.orgcsbsju.edu If a reaction involving (iodomethyl)silane is suspected to generate a radical intermediate, a radical clock can be used as the substrate. The primary radical formed from the clock molecule can either be trapped by another reagent in an intermolecular reaction or undergo its characteristic intramolecular rearrangement. The ratio of the unrearranged to the rearranged products, combined with the known rate of rearrangement (kr), allows for the calculation of the rate constant for the competing trapping reaction (kT). wikipedia.org

General Scheme for a Radical Clock Experiment: k_r (known) U• ----------> R• | k_T [Trap] | ↓ Trapped Product (Unrearranged) | k_T [Trap] | ↓ Trapped Product (Rearranged)

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Synthetic Applications of Iodomethyl Silanes in Organic Chemistry

Advanced Carbon-Carbon Bond Forming Reactions

The capacity of (iodomethyl)silanes to participate in the creation of new carbon-carbon bonds is a cornerstone of their synthetic value. chemicalbook.com They are employed in a range of reactions, from alkylations and methylenations to complex intramolecular cyclizations, providing chemists with reliable tools for molecular assembly. organicchemistrydata.orgnih.gov

(Iodomethyl)silanes are key precursors for generating α-silyl carbanions (e.g., α-silyllithium or Grignard reagents), which are central to olefination and alkylation strategies. organicchemistrydata.org The most prominent of these is the Peterson olefination, a method for converting ketones and aldehydes into alkenes (olefins). organicchemistrydata.orgcapes.gov.br In its classic form, the reaction involves the addition of an α-silyl organometallic reagent, derived from an (iodomethyl)silane, to a carbonyl compound. This addition forms a β-hydroxy silane (B1218182) intermediate. organicchemistrydata.org Subsequent elimination of a silanol, which can be induced by either acid or base, yields the desired alkene. organicchemistrydata.orgmst.edu

The traditional Peterson methylenation is often a two-step process requiring the isolation of the β-silyl alcohol intermediate before elimination. nih.gov However, modern variations aim for a more efficient one-pot procedure where the intermediate β-silyl alkoxide undergoes spontaneous elimination. nih.gov

Table 1: Examples of Peterson-type Methylenation
Carbonyl Compoundα-Silyl Reagent PrecursorKey IntermediateProductReference
Ketone (general)(Iodomethyl)trimethylsilane (B1585575)β-hydroxy silaneAlkene (Methylene group) organicchemistrydata.org
Aldehyde (general)(Iodomethyl)trimethylsilaneβ-hydroxy silaneAlkene (Methylene group) organicchemistrydata.org
Acetophenone(Iodomethyl)trimethylsilaneβ-alkynyl ketoneAlkylated Ketone richmond.edu

Beyond olefination, (iodomethyl)silanes facilitate alkylation reactions. For instance, rhodium-catalyzed cross-coupling between arylzinc compounds and (iodomethyl)trimethylsilane provides a novel route to functionalized benzylsilanes. organic-chemistry.org This method is tolerant of various functional groups and proceeds efficiently under mild conditions. organic-chemistry.org

Allylsilanes and propargylsilanes are indispensable reagents in organic synthesis, valued for their ability to act as nucleophiles in a variety of transformations, including Hosomi-Sakurai reactions. organic-chemistry.orgwikipedia.org (Iodomethyl)silanes serve as precursors in several methods for their synthesis.

A palladium-catalyzed silyl-Heck reaction allows for the conversion of terminal alkenes into allylsilanes using silyl (B83357) halides like trimethylsilyl (B98337) iodide (TMSI). nih.gov This protocol provides a high-yielding route to terminal allylsilanes with good stereoselectivity. nih.gov Similarly, propargylsilanes can be synthesized through various catalytic methods, such as the copper-catalyzed deconjugative addition of silicon nucleophiles to enyne-type acceptors or rhodium-catalyzed insertion of alkynyl carbenes into Si-H bonds. organic-chemistry.org While not always starting directly from (iodomethyl)silane, the silyl moiety is often introduced using reagents derived from it. For example, propargyl cations generated from propargyl acetates can be trapped by enol silanes formed in situ using trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), a reagent related to TMSI, to produce β-alkynyl ketones, which are precursors to functionalized propargyl systems. richmond.edu

(Iodomethyl)silanes are pivotal in designing substrates for powerful intramolecular cyclization reactions, enabling the construction of complex cyclic and polycyclic frameworks.

The silyl group in a molecule can direct the regiochemical and stereochemical outcome of cyclization reactions. rsc.org In Lewis acid-mediated intramolecular additions, the terminal group of an unsaturated silane can govern the regioselectivity; for example, an allylsilane can favor 1,6-addition while a prop-2-ynylsilane leads to 1,4-addition. rsc.org

A significant advancement is the palladium-catalyzed endo-selective Heck reaction of iodomethylsilyl ethers derived from phenols and alkenols. nih.govacs.org This reaction demonstrates remarkable endo-selectivity, a preference that is contrary to the more common exo-selective radical cyclizations. nih.govresearchgate.net The silicon atom is crucial for this observed selectivity, which is attributed to factors including the elongated Si-C bond and the favorable stability of the endo transition state in the radical cyclization pathway. acs.orgresearchgate.net This method allows for the synthesis of medium-sized rings, such as 8- and 9-membered silyloxycycles, which are typically challenging to access. researchgate.net

The unique influence of the silicon tether has been harnessed in cascade reactions. A notable example is the silyl methyl endo/exo cascade Heck cyclization. nih.govacs.org When applied to a dienol substrate, a palladium-catalyzed silyl methyl Heck reaction can initiate a cascade process. nih.govresearchgate.net The first cyclization event proceeds via an endo pathway due to the directing effect of the silicon atom. acs.org This is followed by a subsequent exo cyclization, ultimately producing complex tricyclic compounds in excellent yield. nih.govacs.org This endo/exo protocol is distinct from most carbon-based cascade cyclizations, which typically follow an exo/exo pathway. nih.govacs.org

Table 2: Silyl Methyl Endo-Heck Cyclization Data
SubstrateCatalyst SystemProduct TypeSelectivityReference
Iodomethylsilyl ether of alkenolPd(OAc)₂ / LigandSilyloxycycleEndo-selective nih.govacs.org
Iodomethylsilyl ether of dienolPd(OAc)₂ / LigandTricyclic compoundEndo/Exo cascade nih.govresearchgate.net
Iodomethylsilyl ether of phenolPd(OAc)₂ / LigandBenzofuran derivativeEndo-selective acs.orgelsevierpure.com

The mechanism for these Heck reactions is proposed to operate through a hybrid Pd-radical process. nih.govacs.org It begins with the oxidative addition of the palladium catalyst to the C-I bond, followed by homolysis to generate a silyl radical and a Pd(I) species. acs.org This radical then undergoes the selective endo-trig cyclization. nih.govacs.org

Intramolecular Cyclization Reactions

Functional Group Interconversions and Derivatizations

(Iodomethyl)silanes, and more broadly iodotrimethylsilane (B154268) (TMSI), are highly effective reagents for a variety of functional group interconversions, often performed under neutral conditions. google.comresearchgate.net Their reactivity is driven by a high affinity for oxygen and their ability to act as a source of both iodide and a silyl group. google.comgarzantispecialties.com

Common transformations include:

Cleavage of Ethers and Esters: TMSI is widely used for the dealkylation of ethers and esters to furnish the corresponding alcohols and carboxylic acids. chemicalbook.comgoogle.com

Conversion of Alcohols to Iodides: Alcohols can be readily converted to alkyl iodides. researchgate.net

Silylation: Alcohols and ketones can be silylated, which serves as a common protection strategy in multi-step synthesis. google.comnumberanalytics.com

Deoxygenation: Sulfoxides can be deoxygenated to form sulfides. researchgate.net

Halogenated Ketone Synthesis: An ICl-mediated reaction of methyl homopropargyl ethers, a process related to halosilane chemistry, can produce α-iodo-γ-chloroketones through an intramolecular cyclization-ring opening mechanism. nih.gov This highlights the role of iodo-species in complex functional group interconversions. nih.gov

The resulting silylated products from these reactions are often valuable intermediates for further transformations. For example, the allylic silyloxycycles produced from the endo-Heck cyclization can be oxidized to form (Z)-allylic alcohols, demonstrating a formal (Z)-hydroxymethylation of alkenols. nih.govacs.org

Table 3: Functional Group Interconversions Using (Iodomethyl)silane Derivatives
Starting Functional GroupReagentResulting Functional GroupReference
Ether (R-O-R')Iodotrimethylsilane (TMSI)Alcohol (R-OH) chemicalbook.comgoogle.com
Ester (R-COOR')Iodotrimethylsilane (TMSI)Carboxylic Acid (R-COOH) chemicalbook.comgoogle.com
Alcohol (R-OH)Iodotrimethylsilane (TMSI)Alkyl Iodide (R-I) researchgate.net
Sulfoxide (R-SO-R')Iodotrimethylsilane (TMSI)Sulfide (R-S-R') researchgate.net
Alkenol(Iodomethyl)silyl ether derivative(Z)-Allylic Alcohol (after oxidation) nih.govacs.org

Carbon-Oxygen Bond Cleavage in Ethers and Esters

(Iodomethyl)trimethylsilane is a particularly effective reagent for the cleavage of carbon-oxygen bonds in ethers and esters under neutral or mildly acidic conditions. researchgate.netrsc.org This method serves as a powerful alternative to harsher traditional reagents which often require strongly acidic or basic conditions and high temperatures. cmu.edunih.govrsc.org

The cleavage of ethers with (iodomethyl)trimethylsilane typically proceeds via an S\textsubscript{N}2 mechanism, especially for methyl and primary alkyl ethers. rsc.orgjmaterenvironsci.com The reaction is initiated by the coordination of the silicon atom to the ether oxygen, forming a trimethylsilyl oxonium ion. This activation facilitates the nucleophilic attack of the iodide ion on the less sterically hindered carbon atom, resulting in the formation of a trimethylsilyl ether and an alkyl iodide. jmaterenvironsci.comnih.govacsgcipr.org In the case of tertiary, benzylic, or other ethers capable of forming stable carbocations, the reaction may proceed through an S\textsubscript{N}1 pathway. nih.govrsc.org The resulting trimethylsilyl ethers can be easily hydrolyzed to the corresponding alcohols. jmaterenvironsci.com

Similarly, alkyl esters are efficiently dealkylated by (iodomethyl)trimethylsilane to yield trimethylsilyl esters, which can then be hydrolyzed to the corresponding carboxylic acids. jmaterenvironsci.comnih.gov This transformation is valuable for the deprotection of ester functional groups under mild conditions. The reaction can be carried out in various solvents, such as chloroform (B151607) or sulfolane, or even without a solvent at elevated temperatures. jmaterenvironsci.comnih.gov An in-situ generation of iodotrimethylsilane from the more stable and less expensive chlorotrimethylsilane (B32843) and sodium iodide offers a convenient alternative. acsgcipr.org

Table 1: Cleavage of Ethers and Esters with (Iodomethyl)trimethylsilane

Substrate Type Reagent Product after Hydrolysis General Conditions Citation
Methyl Ethers (Iodomethyl)trimethylsilane Alcohol Chloroform or acetonitrile, 25-60°C jmaterenvironsci.com
Aryl Methyl Ethers (Iodomethyl)trimethylsilane Phenol Chloroform or sulfolane, 25-50°C jmaterenvironsci.com
Alkyl Esters (Iodomethyl)trimethylsilane Carboxylic Acid Chloroform or sulfolane, 25-80°C jmaterenvironsci.comnih.gov
Benzyl Esters Chlorotrimethylsilane/NaI Carboxylic Acid Acetonitrile, ambient temperature acsgcipr.org

Remote Desaturation of Aliphatic Chains via Silane Auxiliaries

A novel application of (iodomethyl)silanes is their use as removable auxiliaries to direct the remote desaturation of aliphatic chains. This strategy addresses the challenge of selectively introducing unsaturation at unactivated C(sp³)–H bonds, a transformation of significant importance in organic synthesis. rsc.org

In this methodology, an alcohol substrate is tethered to a diisopropyl(iodomethyl)silane or a similar (iodomethyl)silane auxiliary. nih.gov This brings the reactive iodo-functionalized silyl group into proximity with specific C-H bonds within the aliphatic chain. The desaturation is then achieved through a palladium-catalyzed process induced by visible light or through a cobaloxime-catalyzed reaction that mimics the function of vitamin B12. researchgate.netrsc.orgnih.gov

The key step in these transformations is a regioselective 1,n-hydrogen atom transfer (HAT) from an unactivated C-H bond to a silylmethyl radical generated at the auxiliary. researchgate.netacs.org This generates a new carbon-centered radical on the aliphatic chain, which is then converted to an alkene. The silyl auxiliary can be subsequently removed, yielding the unsaturated alcohol. This approach provides excellent control over the position of the newly formed double bond, offering a significant advantage over traditional radical-based desaturation methods that often suffer from a lack of regioselectivity. rsc.org The choice of the silyl tether, such as diisopropyl(iodomethyl)silane versus the more sensitive dimethyl(iodomethyl)silane, can influence the reaction efficiency and handling. nih.gov

Table 2: Examples of Remote Desaturation using (Iodomethyl)silane Auxiliaries

Catalyst System Auxiliary Substrate Type Product Type Key Feature Citation
Pd(OAc)₂ / Ligand / Visible Light (Iodomethyl)silane Aliphatic Alcohols Allylic and Homoallylic Alcohols High regioselectivity rsc.org
Cobaloxime / Visible Light Diisopropyl(iodomethyl)silane (-)-Menthol (-)-Isopulegol Biomimetic, single regioisomer nih.gov

Silylation of Oxygen-Containing Organic Substrates

The silylation of oxygen-containing functional groups, such as alcohols, phenols, and carboxylic acids, is a fundamental protection strategy in organic synthesis. While a wide array of silylating agents are available, (iodomethyl)silanes can also be employed for this purpose, although their primary use often lies in subsequent transformations of the introduced silylmethyl group.

The general mechanism for the silylation of an alcohol with a silyl halide, such as an (iodomethyl)silyl halide, involves the nucleophilic attack of the alcohol's oxygen atom on the silicon center, with the concurrent departure of the halide leaving group. This reaction is typically facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity. rsc.org

While direct silylation to form simple silyl ethers is common, (iodomethyl)silanes offer the potential for more complex synthetic routes. For instance, the reaction of (iodomethyl)trimethylsilane with N,N-dimethyl carboxylic acid amides has been shown to proceed via the formation of a quaternary ammonium (B1175870) salt intermediate. researchgate.net Although this particular reaction leads to cleavage products, it highlights the reactivity of the Si-C-I unit.

A notable application in this area is the rhodium-catalyzed cross-coupling reaction between arylzinc iodides and (iodomethyl)trimethylsilane, which results in the formation of functionalized benzylsilanes. researchgate.net This represents a C-silylation of an aromatic ring, where the (iodomethyl)silane acts as a source of the silylmethyl group.

Table 3: General Silylation Reactions

Substrate Silylating Agent Class Product General Conditions Citation
Alcohols, Phenols, Carboxylic Acids Silyl Halides Silyl Ethers Base (e.g., pyridine, triethylamine) rsc.orgnih.gov
Alcohols Hexamethyldisilazane (HMDS) Silyl Ethers Iodine (catalyst) numberanalytics.com
Arylzinc Iodides (Iodomethyl)trimethylsilane Benzylsilanes Rhodium catalyst researchgate.net

N-Alkylation of Amides and S-Alkylation Reactions

(Iodomethyl)silanes can serve as alkylating agents for nitrogen and sulfur nucleophiles, such as amides and thiols, respectively. These reactions are analogous to the well-established alkylations using other alkyl halides.

The N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, which is generally not very nucleophilic. organic-chemistry.org Once deprotonated, the resulting amidate anion can react with an electrophile like (iodomethyl)silane in an S\textsubscript{N}2 reaction. While direct methylation of amides with methyl iodide can lead to a mixture of N- and O-alkylation products, the use of related silylmethyl halides offers an alternative route. scientificupdate.com For example, a two-step, one-pot procedure for the selective N-methylation of a pyrimidone intermediate using (chloromethyl)dimethylchlorosilane has been reported, which proceeds through a cyclic pentacoordinate silicon intermediate and a Chapman-type rearrangement. scientificupdate.com A similar mechanistic pathway could be envisioned for (iodomethyl)silanes.

The S-alkylation of thiols to form thioethers is a common and efficient transformation. acs.org Thiols are generally good nucleophiles, and their reaction with alkyl halides like (iodomethyl)silanes can often be achieved under basic conditions to form the corresponding thiolate anion, which then displaces the iodide. acs.org This reaction is a cornerstone for the synthesis of a wide variety of organosulfur compounds.

Table 4: Alkylation Reactions with Nitrogen and Sulfur Nucleophiles

Nucleophile Alkylating Agent Class Product Type General Conditions Citation
Amide (Chloromethyl)dimethylchlorosilane N-Methylated Amide HMDS, CsF scientificupdate.com
Thiol Alkyl Halides Thioether Base acs.org
Sulfonamide Trichloroacetimidates N-Alkylated Sulfonamide Thermal (refluxing toluene) scientificupdate.comnih.gov

Strategic Reagent in Complex Molecule Synthesis

The unique reactivity of (iodomethyl)silanes makes them valuable reagents in the strategic construction of complex molecular architectures. Their utility extends to specialized areas such as solid-phase synthesis and the assembly of highly substituted aromatic systems.

Utility in Solid-Phase Organic Synthesis

In solid-phase synthesis, molecules are assembled on an insoluble polymer support, which simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration. Silyl linkers, often derived from functionalized silanes, have emerged as a powerful tool in this field. rsc.org

(Iodomethyl)silanes, and more broadly iodo silanes, have been shown to be superior to commonly used amino silanes for the immobilization of template molecules in the solid-phase synthesis of molecularly imprinted polymers (MIPs). rsc.orgnumberanalytics.com The use of iodo silanes can circumvent problematic side reactions associated with amino silanes, leading to polymers with higher purity and affinity. rsc.org The immobilization of peptides containing a terminal cysteine, for example, can be achieved through the reaction of the thiol group with an iodo silane-functionalized solid support. rsc.org

Furthermore, silyl ether linkers are employed in the solid-phase synthesis of complex biomolecules like glycopeptide thioesters. researchgate.net In such strategies, an alcohol-containing building block is attached to the solid support via a silyl ether linkage. After the peptide chain is elongated, the target molecule is cleaved from the resin. The stability of silyl ethers to a range of reaction conditions, coupled with their selective cleavage under specific conditions (e.g., with fluoride (B91410) ions or acid), makes them highly versatile linkers in multistep solid-phase synthesis. rsc.org

Applications in the Synthesis of Polysubstituted Aromatics

The synthesis of polysubstituted aromatic compounds often requires careful strategic planning regarding the order of substituent introduction to control regioselectivity. jmaterenvironsci.comacs.org Silyl-functionalized building blocks have become increasingly important in this context, offering unique opportunities for the construction of complex aromatic systems.

One powerful strategy for the synthesis of substituted benzenes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. cmu.edu Silyl-substituted 1,3-butadienes are valuable synthons in this reaction. nih.gov The resulting silyl-substituted cyclohexene (B86901) adducts can then undergo further transformations. For example, they can participate in Hiyama cross-coupling reactions to introduce a variety of substituents, effectively using the silicon-substituted diene as a synthon for other dienes. nih.gov

While direct routes from (iodomethyl)silanes to these silyl-substituted dienes are not explicitly detailed in the provided context, the synthesis of functionalized benzylsilanes via Rh-catalyzed cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane demonstrates a method for incorporating a silylmethyl group onto an aromatic precursor. nih.gov Such silyl-functionalized aromatics can then be further elaborated into more complex polysubstituted systems. The development of benzannulation reactions, which construct the aromatic ring from acyclic precursors, also represents a key approach where silyl-substituted components can play a crucial role in controlling the reaction outcome. cmu.edu

Computational and Theoretical Chemistry of Iodomethyl Silanes

Electronic Structure Calculations of the Si-C-I Moiety

Electronic structure calculations are fundamental to understanding the intrinsic properties of the Si-C-I moiety in (iodomethyl)silanes. These calculations, typically employing quantum mechanical methods like Density Functional Theory (DFT), provide detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule.

The geometry of the Si-C-I group is a key determinant of the molecule's reactivity. Theoretical calculations on related silyl (B83357) halides, such as silyl iodide (SiH₃I), have been used to determine equilibrium structures with high accuracy. mdpi.com For silyl iodide, the Si-I bond length has been computationally determined, providing a benchmark for understanding the Si-I interaction. mdpi.com In (iodomethyl)silanes, the introduction of a methylene (B1212753) (-CH₂-) group between the silicon and iodine atoms significantly alters the electronic environment.

Theoretical studies on various silanes have highlighted the difference in electronegativity between silicon and carbon, which influences the polarity of the Si-C bond. nih.gov The Si-C bond is generally polarized towards the more electronegative carbon atom. The C-I bond is also polarized, with the iodine atom being more electronegative than carbon, though the difference is smaller. This creates a complex electronic interplay within the Si-C-I moiety.

The table below presents hypothetical yet representative calculated electronic structure data for the Si-C-I moiety in (iodomethyl)trimethylsilane (B1585575), derived from typical DFT calculations.

ParameterCalculated ValueDescription
Si-C Bond Length~1.88 ÅThe distance between the silicon and carbon atoms.
C-I Bond Length~2.15 ÅThe distance between the carbon and iodine atoms.
Si-C-I Bond Angle~110°The angle formed by the Si, C, and I atoms.
Mulliken Charge on Si+0.45 eThe partial positive charge on the silicon atom, indicating its electropositive nature.
Mulliken Charge on C-0.30 eThe partial negative charge on the carbon atom, influenced by both Si and I.
Mulliken Charge on I-0.15 eThe partial negative charge on the iodine atom, indicating its role as a leaving group.

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

These calculations reveal that the silicon atom bears a significant partial positive charge, making it an electrophilic center. The iodine atom, being a good leaving group, also influences the reactivity at the adjacent carbon atom. The electronic structure suggests that (iodomethyl)silanes can be susceptible to nucleophilic attack at multiple sites, including the silicon and the α-carbon.

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For (iodomethyl)silanes, this involves modeling the entire reaction coordinate, from reactants to products, and identifying key intermediates and transition states. This analysis provides a quantitative understanding of the reaction's feasibility and kinetics.

A common reaction involving (iodomethyl)silanes is nucleophilic substitution at the α-carbon. Theoretical modeling of such Sₙ2 reactions can map out the energy profile of the reaction. nih.gov The process involves optimizing the geometries of the reactants, the transition state, and the products. The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its structure is characterized by the partial formation of the new bond with the nucleophile and the partial breaking of the C-I bond.

For instance, in the reaction of (iodomethyl)trimethylsilane with a nucleophile (Nu⁻), the transition state would feature an elongated C-I bond and a newly forming Nu-C bond, with the central carbon atom approaching a trigonal bipyramidal geometry. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Features
1Reactants: (CH₃)₃SiCH₂I + Nu⁻0Ground state geometries
2Transition State: [(CH₃)₃SiCH₂(I)(Nu)]⁻+15 to +25Elongated C-I bond, forming Nu-C bond
3Products: (CH₃)₃SiCH₂Nu + I⁻Varies (often exothermic)Ground state geometries

Note: The relative energy values are typical for Sₙ2 reactions and are highly dependent on the nucleophile and solvent conditions.

Computational studies on analogous systems, such as the reaction of (chloromethyl)silanes with amides, have shown that multiple reaction pathways can compete. researchgate.net Theoretical calculations, including the analysis of transition states, can predict the kinetically and thermodynamically favored products. researchgate.net These models can also account for the role of the solvent, which can significantly influence the energetics of the reaction pathway. nih.gov

Prediction of Reactivity and Selectivity Profiles

Building upon electronic structure and mechanistic studies, computational chemistry can predict the reactivity and selectivity of (iodomethyl)silanes in various chemical transformations. These predictions are invaluable for designing new synthetic methodologies and understanding experimental outcomes.

The reactivity of (iodomethyl)silanes is influenced by both electronic and steric factors. The electrophilicity of the silicon atom and the α-carbon, as revealed by electronic structure calculations, indicates potential sites for nucleophilic attack. The "silicon α-effect," an observed enhancement in reactivity at a carbon atom alpha to a silicon atom, can be rationalized through computational models that consider the stabilization of the transition state by the silicon atom.

Computational models can also predict the selectivity of reactions where multiple outcomes are possible. For example, in reactions with ambident nucleophiles, calculations can determine the relative activation barriers for attack at different sites, thereby predicting the major product. Similarly, in reactions of more complex (iodomethyl)silanes with multiple reactive centers, computational analysis can guide the choice of reagents and conditions to achieve the desired selectivity.

The table below summarizes the predicted reactivity for different types of reagents with (iodomethyl)trimethylsilane based on general principles derived from computational studies.

Reagent TypePredicted Site of AttackPredicted Predominant ReactionRationale
Hard Nucleophiles (e.g., RO⁻)SiliconNucleophilic attack at Si, potentially leading to cleavage of the Si-C bond.The hard nature of the nucleophile favors interaction with the hard electrophilic silicon center.
Soft Nucleophiles (e.g., RS⁻)α-CarbonSₙ2 substitution of the iodide.The soft nucleophile prefers to attack the softer electrophilic carbon atom.
Strong Basesα-ProtonDeprotonation to form an α-silyl carbanion.The acidity of the α-protons is enhanced by the adjacent silicon and iodine atoms.
Radical InitiatorsC-I bondHomolytic cleavage to form an (iodomethyl)silyl radical.The C-I bond is relatively weak and susceptible to radical cleavage.

These predictions, grounded in theoretical calculations, provide a powerful framework for understanding and manipulating the chemistry of (iodomethyl)silanes.

Spectroscopic and Crystallographic Characterization of Iodomethyl Silane Derivatives and Adducts

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organosilanes, providing detailed information about the chemical environment of silicon, carbon, and hydrogen atoms. While specific NMR data for the parent compound, (iodomethyl)silane (H₃SiCH₂I), is scarce in the literature, extensive studies on its close analogue, (iodomethyl)trimethylsilane (B1585575) ((CH₃)₃SiCH₂I), offer valuable insights into the expected spectral features.

For (iodomethyl)trimethylsilane, ¹H NMR spectroscopy typically reveals two main signals. The protons of the methyl groups attached to the silicon atom (Si-(CH₃)₃) are magnetically equivalent and appear as a sharp singlet, while the methylene (B1212753) protons of the iodomethyl group (-CH₂I) also produce a singlet at a different chemical shift. The precise chemical shifts can vary depending on the solvent used. For instance, in CDCl₃, the trimethylsilyl (B98337) protons are observed at approximately 0.15 ppm, and the methylene protons appear around 2.00 ppm. unige.ch

¹³C NMR spectroscopy provides further structural confirmation. The carbon atom of the iodomethyl group is significantly deshielded due to the electronegative iodine atom, resulting in a resonance at a higher chemical shift compared to the carbon atoms of the trimethylsilyl groups.

²⁹Si NMR spectroscopy is particularly powerful for probing the silicon environment. huji.ac.il The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. unige.chrsc.org For tetracoordinate silicon compounds, the chemical shifts span a wide range, allowing for fine discrimination between different silicon centers. huji.ac.il In proton-coupled ²⁹Si NMR spectra, the silicon signal can be split by neighboring protons, providing information on Si-H and Si-C-H couplings. For instance, the silicon in tetramethylsilane (B1202638) (TMS) is coupled to twelve equivalent protons, resulting in a tridecuplet in the fully coupled spectrum. huji.ac.il For (iodomethyl)silane derivatives, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish correlations between silicon, proton, and carbon nuclei, confirming the connectivity within the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for (Iodomethyl)trimethylsilane

Functional Group Proton Type Chemical Shift (ppm) in CDCl₃
Trimethylsilyl Si-(CH₃)₃ ~0.15

Note: Data is based on findings for (iodomethyl)trimethylsilane as a representative example. unige.ch

X-ray Diffraction Studies of (Iodomethyl)silane Adducts and Reaction Products

The geometry around the silicon atom in (iodomethyl)silane adducts is of significant interest. In tetracoordinate silicon compounds, the geometry is typically tetrahedral. However, the formation of adducts with Lewis bases can lead to hypercoordinate silicon species with trigonal bipyramidal or octahedral geometries.

The silicon-carbon bond length in silylmethyl halides is influenced by the substituents on both the silicon and the carbon atoms. Computational studies on silyl (B83357) iodide (SiH₃I) have provided precise values for its structural parameters. mdpi.comresearchgate.net In the solid state, the Si-C bond length in derivatives can be accurately measured. For example, in the crystal structure of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride, which is synthesized from the corresponding iodomethylsilane, an unusually long Si-C bond of 1.9117(10) Å was observed. capes.gov.br This elongation was attributed to electronic effects from the neighboring ammonium (B1175870) group. The bond angles around the silicon atom will deviate from the ideal tetrahedral angle of 109.5° depending on the steric bulk and electronic nature of the substituents. The Si-CH₂-I bond angle is also a key parameter that defines the orientation of the iodomethyl group.

Table 3: Representative Bond Parameters in Related Silane (B1218182) Structures

Parameter Example Compound Value
Si-C Bond Length N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride 1.9117(10) Å
Si-I Bond Length Silyl Iodide (SiH₃I) (calculated) 2.4327 Å
Si-H Bond Length Silyl Iodide (SiH₃I) (calculated) 1.471 Å

Note: Data from related compounds used to illustrate typical structural parameters. capes.gov.brmdpi.comresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.comacs.orgmdpi.com This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.

By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds, halogen bonds, and van der Waals forces. The d_norm surface highlights these interactions as red spots.

A two-dimensional fingerprint plot is generated from the Hirshfeld surface, which summarizes all intermolecular contacts. This plot of the distance to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e) provides a quantitative breakdown of the types of interactions. For an adduct of (iodomethyl)silane, one would expect to analyze contacts involving hydrogen (H···H, H···I, H···X where X is another atom), carbon (C···H, C···I), and silicon (Si···H, Si···I). For instance, in the analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride, the fingerprint plot revealed that H···H contacts constituted the largest portion of the surface (70.4%), followed by C···H/H···C (20.0%) and H···Cl/Cl···H (8.3%) contacts, which were crucial for the crystal packing. capes.gov.br A similar analysis of an (iodomethyl)silane adduct would be expected to reveal significant contributions from iodine-involved contacts, potentially including halogen bonding (Si-I···X), which would be critical in understanding the supramolecular assembly.

Emerging Research Directions and Future Perspectives

Development of Novel (Iodomethyl)silane Reagents with Tailored Reactivity

A significant area of research focuses on the synthesis of new (iodomethyl)silane reagents where the substituents on the silicon atom are modified to fine-tune the reagent's reactivity. By replacing the methyl groups in (iodomethyl)trimethylsilane (B1585575) with other alkyl or aryl groups, researchers can alter the steric and electronic properties of the molecule. This allows for the development of a toolbox of silylating agents with a spectrum of reactivities, suitable for a wider range of chemical transformations.

Recent studies have demonstrated the synthesis of functionalized benzylsilanes from arylzinc compounds and (iodomethyl)trimethylsilane using a novel rhodium catalyst. organic-chemistry.org This method showcases the versatility of (iodomethyl)silane in cross-coupling reactions and opens avenues for creating a diverse library of organosilane building blocks. organic-chemistry.org The ability to introduce various functional groups into the silane (B1218182) structure is crucial for its application in pharmaceuticals, agrochemicals, and materials science. chemicalbook.com

Interactive Table: Examples of (Iodomethyl)silane Derivatives and Their Potential Applications.

Derivative Name Substituents on Silicon Potential Application
(Iodomethyl)trimethylsilane Three methyl groups General purpose silylating agent, precursor for benzylsilanes organic-chemistry.orgnih.gov
(Iodomethyl)triethylsilane Three ethyl groups Increased steric hindrance for selective reactions

Exploration of Untapped Reactivity Profiles

Beyond its role as a silylating agent, researchers are uncovering new reactivity patterns for (iodomethyl)silane. nih.gov These investigations are expanding its synthetic utility into previously unexplored territories. One such area is its involvement in radical reactions. The carbon-iodine bond in (iodomethyl)silane can be homolytically cleaved to generate a silylmethyl radical, a highly reactive intermediate that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the use of (iodomethyl)silane in transition metal-catalyzed reactions is a burgeoning field. organic-chemistry.org While palladium and nickel catalysts are common in cross-coupling reactions, recent research has highlighted the unique catalytic cycle of rhodium with (iodomethyl)trimethylsilane, which initiates via transmetalation rather than oxidative addition. organic-chemistry.org This discovery not only provides a new method for synthesizing functionalized benzylsilanes but also deepens the understanding of organometallic reaction mechanisms. organic-chemistry.org Additionally, iodotrimethylsilane (B154268), a related compound, has been shown to catalyze a variety of reactions, including aldol-type condensations and the formation of homoallyl ethers, suggesting that (iodomethyl)silane could have similar, yet-to-be-discovered catalytic potential. researchgate.net

Potential in Advanced Materials Precursor Development

The unique properties of silicon-containing compounds make them ideal candidates for the development of advanced materials. (Iodomethyl)silane is emerging as a valuable precursor for the synthesis of functional polymers and for the modification of material surfaces. The reactive iodomethyl group allows for the grafting of the silane onto polymer backbones or surfaces, thereby imparting desirable properties such as hydrophobicity, thermal stability, or biocompatibility. ethz.ch

The functionalization of mesoporous silica (B1680970) with various organosilanes has been shown to be a viable method for creating materials with tailored properties for applications like catalysis and drug delivery. nih.govmdpi.com For instance, functional groups such as vinyl, epoxide, and amine can be introduced using specific silane precursors, which can then act as linkers for other functional materials or as active sites for catalysts. nih.gov While direct research on (iodomethyl)silane in this specific context is still growing, its potential to act as a versatile building block for such functionalized materials is clear. The ability to form Si-O-Si (siloxane) linkages is fundamental to the formation of these materials. ethz.ch

Green Chemistry Approaches in (Iodomethyl)silane Synthesis and Application

In line with the growing emphasis on sustainable chemistry, researchers are actively seeking greener methods for the synthesis and application of (iodomethyl)silane and related organosilanes. researchgate.netyoutube.com Traditional methods often rely on hazardous reagents and solvents. sci-hub.se The development of more environmentally friendly synthetic routes is a key research objective. nih.gov

The principles of green chemistry, such as using renewable feedstocks and designing for degradation, are increasingly being applied to the synthesis of functional materials, which could influence the future production and use of (iodomethyl)silane-derived products. researchgate.net

Q & A

Basic Questions

Q. What are the established synthetic routes for (iodomethyl)silane, and how can purity be optimized during synthesis?

  • Methodological Answer : (Iodomethyl)silane is typically synthesized via nucleophilic substitution reactions, such as the reaction of chloromethylsilane with potassium iodide in anhydrous solvents like THF or diethyl ether. Key considerations include maintaining moisture-free conditions to prevent hydrolysis and using inert atmospheres (e.g., nitrogen or argon). Purification involves fractional distillation under reduced pressure, followed by characterization via 1^1H NMR (to confirm iodomethyl group integration) and FT-IR (to verify Si-C and Si-I bonds). Purity optimization requires rigorous drying of reagents and solvents, as well as post-synthesis filtration to remove salt byproducts .

Q. How is (iodomethyl)silane characterized spectroscopically, and what analytical pitfalls should researchers anticipate?

  • Methodological Answer : Key techniques include:

  • 1^1H/13^13C NMR : Look for characteristic shifts (e.g., δ ~3.5–4.0 ppm for CH2_2I in 1^1H NMR).
  • FT-IR : Peaks near 550–600 cm1^{-1} (Si-I stretch) and 1250–1300 cm1^{-1} (Si-CH2_2 deformation).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
    Pitfalls include overlapping signals from solvent impurities (e.g., residual THF in NMR) or moisture-induced silanol formation. Always cross-validate with elemental analysis or X-ray crystallography if crystalline derivatives are obtainable .

Q. What role does (iodomethyl)silane play in cross-coupling reactions, and how does it compare to analogous bromo- or chloromethylsilanes?

  • Methodological Answer : (Iodomethyl)silane acts as a silicon-based electrophile in Stille- or Suzuki-type couplings, where its higher electrophilicity (vs. Cl/Br analogs) accelerates transmetalation. However, its instability under ambient conditions necessitates in-situ preparation or low-temperature storage. Comparative kinetic studies using GC-MS or 29^{29}Si NMR can quantify reactivity differences, while computational DFT calculations (e.g., Gibbs free energy of activation) provide mechanistic insights .

Advanced Questions

Q. How do conflicting reports on the thermal stability of (iodomethyl)silane arise, and what experimental variables require systematic control?

  • Methodological Answer : Discrepancies in thermal stability data (e.g., decomposition temperatures ranging from 60°C to 100°C) often stem from:

  • Moisture content : Trace H2_2O catalyzes Si-I bond hydrolysis.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
  • Analytical techniques : TGA vs. DSC measurements yield different decomposition profiles.
    To resolve contradictions, replicate studies under strictly anhydrous conditions, standardize heating rates, and report solvent/atmosphere details. Pair experimental data with Arrhenius plots to model decomposition kinetics .

Q. What strategies can mitigate the air sensitivity of (iodomethyl)silane in catalytic applications without sacrificing reactivity?

  • Methodological Answer : Approaches include:

  • Encapsulation : Use molecular sieves or ionic liquids to physically isolate the compound from moisture.
  • Stabilizing ligands : Introduce sterically hindered amines (e.g., 2,2,6,6-tetramethylpiperidine) to coordinate silicon.
  • In-situ generation : Prepare (iodomethyl)silane immediately before use via iodide exchange from chloromethylsilane.
    Validate effectiveness via comparative kinetic assays (e.g., monitoring reaction yields under varied storage conditions) .

Q. How can computational models predict the regioselectivity of (iodomethyl)silane in silicon-centered nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map transition states and charge distributions to identify preferred reaction pathways. Key parameters include:

  • Nucleophile hardness : Soft nucleophiles (e.g., Grignard reagents) favor Si-I bond cleavage.
  • Solvent dielectric effects : PCM models simulate solvent polarity’s impact on activation energy.
    Pair computational results with experimental kinetic isotope effects (KIEs) to validate mechanisms .

Data Contradiction Analysis Framework

Conflicting Parameter Potential Sources of Error Resolution Strategy Relevant Evidence
Thermal decomposition temp.Moisture exposure, analytical method variabilityStandardize TGA protocols under inert atmospheres
Reaction yield variabilityCatalyst loading, solvent purityReplicate with freshly distilled solvents
Spectroscopic peak shiftsSolvent residue, hydrolysis byproductsCross-validate with elemental analysis

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